molecular formula C11H18N4O3 B1443696 tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1251002-77-3

tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No. B1443696
M. Wt: 254.29 g/mol
InChI Key: WYGKZFVCCHAULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials2. Another study reported the synthesis of a series of novel triazolo[4,3-a]pyrazine derivatives3. However, the specific synthesis process for “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is not available in the retrieved information.



Molecular Structure Analysis

The molecular structure of similar compounds has been studied4. However, the specific molecular structure of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is not available in the retrieved information.



Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported3. However, the specific chemical reactions of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported567. However, the specific physical and chemical properties of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.


Scientific Research Applications

Synthesis and Reactivity

Research has focused on synthesizing and exploring the reactivity of various [1,2,4]triazolo[4,3-a]pyrazine derivatives, including those with tert-butyl groups. These efforts involve developing novel synthetic routes and studying reactions with different compounds to generate a range of derivatives with potential biological or chemical utility. For example, innovative methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and studying the reactivity of specific derivatives under various conditions have been developed, providing a foundation for further exploration of these compounds in different scientific domains (Ivanov et al., 2017); (Mironovich & Shcherbinin, 2014).

Pharmacological Potential

While excluding direct applications in drug use and side effects, research includes exploring the pharmacological potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Studies have identified compounds within this class that show promise in various pharmacological models, laying the groundwork for future therapeutic development. Notably, research has identified potent and selective human A2A adenosine receptor antagonists among these derivatives, which possess protective efficacy in neuropathic pain, indicating a dual function as both antagonists and antioxidants (Falsini et al., 2019).

Antimicrobial and Antifungal Activity

Several studies have synthesized new derivatives and evaluated their antimicrobial and antifungal activities, discovering compounds with significant inhibitory effects against a range of bacterial and fungal strains. This research suggests the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents, with specific compounds showing superior activity against certain pathogens (Patil et al., 2021).

Anticancer Studies

The anticancer properties of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been investigated, demonstrating promising results against human colon cancer cell lines. These studies highlight the potential of these compounds in cancer therapy, particularly their ability to induce apoptosis via the mitochondrial pathway in cancer cells, thus offering a basis for further research into their therapeutic applications (Raveesha et al., 2020).

Safety And Hazards

The safety and hazards of similar compounds have been reported5. However, the specific safety and hazards of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.


Future Directions

The future directions of similar compounds have been discussed5. However, the specific future directions of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.


properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGKZFVCCHAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.